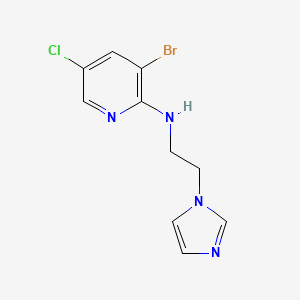
5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 5-chloro-2-[(4-pyridinylthio)methyl]benzaldehyde and has the chemical formula C12H8ClNO2S.
Scientific Research Applications
5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been synthesized as a potential anticancer agent. It has also been studied for its potential use as an antibacterial and antifungal agent. In addition, this compound has been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde is not well understood. However, it is believed to exert its biological activity by interacting with specific targets in the cells. In the case of its potential use as an anticancer agent, it is believed to induce apoptosis in cancer cells by targeting specific signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde have been studied in vitro and in vivo. In vitro studies have shown that this compound can inhibit the growth of cancer cells and bacteria. In addition, it has been shown to induce the production of reactive oxygen species (ROS) in cancer cells, leading to their death. In vivo studies have shown that this compound has low toxicity and can be safely administered to animals.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde is its potential use as a fluorescent probe for the detection of metal ions. This compound has been shown to selectively bind to certain metal ions, leading to a change in its fluorescence properties. This makes it a useful tool for the detection of metal ions in biological samples. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for the study of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde. One potential direction is the further investigation of its potential use as an anticancer agent. This compound has shown promising results in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is the development of new fluorescent probes based on this compound for the detection of metal ions. Finally, the synthesis of new analogs of this compound with improved properties is another area of future research.
Synthesis Methods
The synthesis of 5-Chloro-2-pyridin-4-ylsulfanylbenzaldehyde involves the reaction of 5-chloro-2-formylbenzoic acid with 4-pyridinylthiomethyl chloride in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yields. The purity of the product can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
5-chloro-2-pyridin-4-ylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNOS/c13-10-1-2-12(9(7-10)8-15)16-11-3-5-14-6-4-11/h1-8H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWODPUAOFANTSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)SC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-fluorophenyl)propan-2-yl]but-3-yn-1-amine](/img/structure/B6645789.png)
![3-[(3-bromo-5-chloropyridin-2-yl)amino]-N-methylpropanamide](/img/structure/B6645790.png)







![2-[1-(3-Bromo-2-cyanophenyl)piperidin-4-yl]acetamide](/img/structure/B6645885.png)

![2-[2-Aminoethyl(methyl)amino]-6-bromobenzonitrile](/img/structure/B6645894.png)
![2-[2-(Aminomethyl)morpholin-4-yl]-6-bromobenzonitrile](/img/structure/B6645901.png)
![2-[(3-Amino-2,2-difluoropropyl)amino]-6-bromobenzonitrile](/img/structure/B6645903.png)